Array ( [bid] => 15375034 ) Buy 1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone | 6637-20-3

1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone

Catalog No.
S15988679
CAS No.
6637-20-3
M.F
C10H11NO4
M. Wt
209.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone

CAS Number

6637-20-3

Product Name

1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone

IUPAC Name

1-(2-methoxy-5-methyl-4-nitrophenyl)ethanone

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C10H11NO4/c1-6-4-8(7(2)12)10(15-3)5-9(6)11(13)14/h4-5H,1-3H3

InChI Key

YRHPQJLIPWEXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OC)C(=O)C

1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO4C_{10}H_{11}NO_{4} and a molecular weight of approximately 209.20 g/mol. The compound features a ketone functional group attached to a substituted aromatic ring, which includes methoxy, methyl, and nitro substituents. Its structure can be represented as follows:

Structure C10H11NO4\text{Structure }\text{C}_{10}\text{H}_{11}\text{NO}_{4}

This compound is recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis.

Typical of aromatic compounds with ketone functionalities. Common reactions include:

  • Nucleophilic Substitution: The presence of the nitro group can facilitate nucleophilic attack at the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions.
  • Condensation Reactions: This compound can undergo condensation with other carbonyl compounds to form larger molecules.

The general reaction scheme for a nucleophilic substitution might be represented as:

Ar NO2+NuAr Nu+NO2\text{Ar NO}_2+\text{Nu}\rightarrow \text{Ar Nu}+\text{NO}_2^-

where Ar represents the aromatic portion of the molecule.

  • Antimicrobial Activity: Many nitro-substituted aromatic compounds show effectiveness against various bacteria and fungi.
  • Anti-inflammatory Properties: Some derivatives may possess anti-inflammatory effects due to their ability to modulate inflammatory pathways.

Further research is necessary to elucidate the specific biological activities associated with this compound.

Several synthetic routes can be employed to produce 1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone:

  • Starting from 2-Methoxy-5-methylphenol:
    • Reacting 2-methoxy-5-methylphenol with acetic anhydride in the presence of a catalyst (such as sulfuric acid) to form the ethanone derivative.
  • Nitration of Aromatic Compounds:
    • Nitrating 2-methoxy-5-methylacetophenone using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
  • Using Acetic Acid as Solvent:
    • A one-pot synthesis involving methoxylation followed by acetylation can also be performed under controlled conditions.

1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Dyes and Pigments: Due to its colored nature, it may find use in dye formulations.
  • Research: Utilized in studies related to organic synthesis and medicinal chemistry.

Several compounds share structural similarities with 1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanoneC9H9NO5Hydroxy group enhances solubility
1-(4-Nitrophenyl)ethanoneC8H9NO3Lacks methoxy and methyl groups
1-(2-Methyl-4-nitrophenyl)ethanoneC9H9NO3Similar nitro substitution but different substituents

The uniqueness of 1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone lies in its specific combination of methoxy, methyl, and nitro groups, which may confer distinct chemical reactivity and biological properties compared to its analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

209.06880783 g/mol

Monoisotopic Mass

209.06880783 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

Explore Compound Types